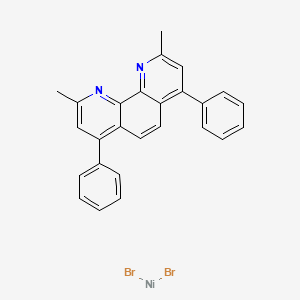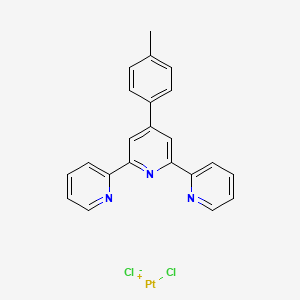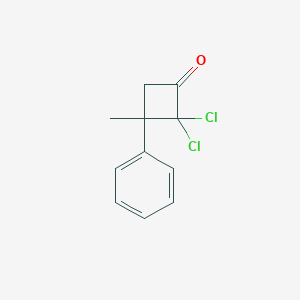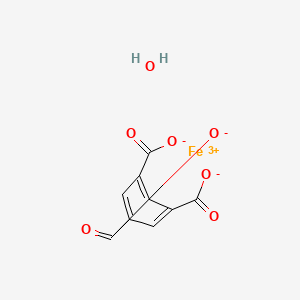
Benzene-1,3,5-tricarboxylate;iron(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3,5-tricarboxylate;iron(3+);hydrate typically involves the reaction of iron salts with benzene-1,3,5-tricarboxylic acid under hydrothermal conditions. One common method involves dissolving iron(III) nitrate and benzene-1,3,5-tricarboxylic acid in a solvent mixture, such as water and ethanol, followed by heating the solution in an autoclave at elevated temperatures (e.g., 120-180°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar hydrothermal synthesis techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3,5-tricarboxylate;iron(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as a catalyst in oxidative reactions, such as the oxidative cyclization of bisnaphthols.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The benzene-1,3,5-tricarboxylate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and various organic solvents like dimethylformamide (DMF) and ethanol. Reaction conditions typically involve moderate temperatures (e.g., 60-120°C) and atmospheric pressure .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidative cyclization of bisnaphthols using this compound as a catalyst can yield quinazolin-4(3H)-ones .
Scientific Research Applications
Benzene-1,3,5-tricarboxylate;iron(3+);hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which benzene-1,3,5-tricarboxylate;iron(3+);hydrate exerts its effects is primarily through its highly porous structure and the catalytic activity of the iron(III) ions. The iron ions can facilitate various redox reactions, while the porous framework allows for the adsorption and interaction of small molecules .
Comparison with Similar Compounds
Similar Compounds
Copper benzene-1,3,5-tricarboxylate (Cu-BTC): Similar to iron benzene-1,3,5-tricarboxylate but with copper ions instead of iron.
Zinc benzene-1,3,5-tricarboxylate (Zn-BTC): Another MOF with similar applications but different metal ions.
Uniqueness
Benzene-1,3,5-tricarboxylate;iron(3+);hydrate is unique due to the specific catalytic properties of iron(III) ions, which can facilitate a broader range of redox reactions compared to copper or zinc analogs. Additionally, its stability and high surface area make it particularly effective for gas adsorption and separation processes .
Properties
IUPAC Name |
benzene-1,3,5-tricarboxylate;iron(3+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.Fe.H2O/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);;1H2/q;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWIGQARCBIOTP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FeO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257379-83-1 |
Source


|
| Record name | Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
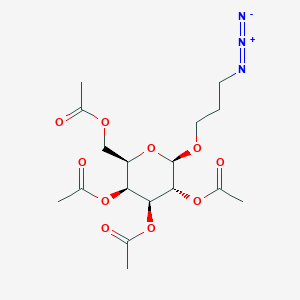
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide;hydrochloride](/img/structure/B8251285.png)
![trimagnesium;[(2S)-2-[(2R)-3,4-dioxido-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate;(2R)-2-[(1S)-1-hydroxy-2-phosphonooxyethyl]-5-oxo-2H-furan-3,4-diolate](/img/structure/B8251293.png)
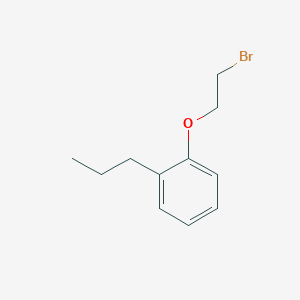
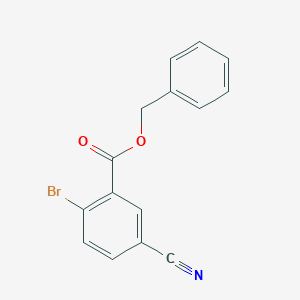
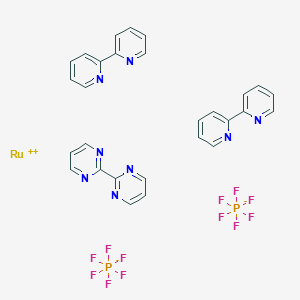
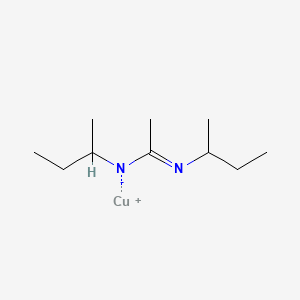
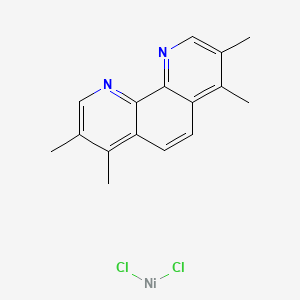

![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);tetrahydrate](/img/structure/B8251342.png)
![copper;acetic acid;(2R)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate](/img/structure/B8251353.png)
